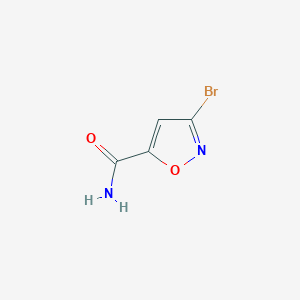

5-Bromo-2-ethoxynicotinaldehyde

Übersicht

Beschreibung

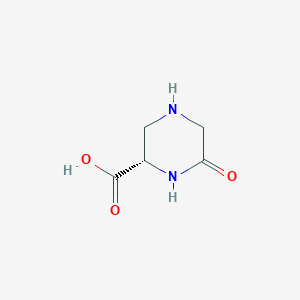

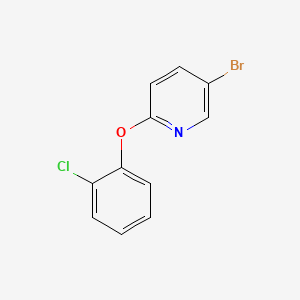

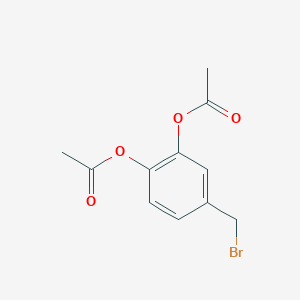

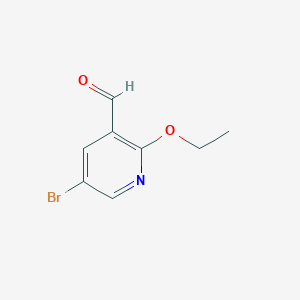

5-Bromo-2-ethoxynicotinaldehyde is a chemical compound with the CAS Number: 1242070-94-5 . It has a molecular weight of 230.06 and its IUPAC name is this compound . The compound is solid in physical form and is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular formula of this compound is C8H8BrNO2 . The InChI code for the compound is 1S/C8H8BrNO2/c1-2-12-8-6 (5-11)3-7 (9)4-10-8/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 230.06 and is typically stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

"5-Bromo-2-ethoxynicotinaldehyde" serves as a precursor in the synthesis of various organic compounds. Its bromine and aldehyde functional groups make it a versatile reagent in organic synthesis, particularly in the construction of complex molecules. This compound can undergo reactions typical of aldehydes, such as condensation, reduction, and oxidation, as well as nucleophilic aromatic substitution due to the presence of the bromine atom. These reactions are fundamental in creating pharmacologically active molecules, materials science applications, and in the study of chemical reaction mechanisms.

For instance, brominated compounds are crucial intermediates in the preparation of antiviral and antibacterial agents, as demonstrated by Hocková et al. (2003), who explored the synthesis of nucleoside analogs showing antiviral activity through the introduction of bromine into pyrimidine derivatives (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003). Similarly, Martins et al. (2013) used brominated precursors in the synthesis of pyrazole derivatives, highlighting the role of bromine in facilitating nucleophilic substitution reactions that are pivotal in medicinal chemistry (Martins, Sinhorin, Frizzo, Buriol, Scapin, Zanatta, & Bonacorso, 2013).

Material Science and Catalysis

In materials science, brominated compounds are used in the development of novel materials with specific optical, electronic, or mechanical properties. The study by Kubo et al. (2005) on incorporating π-conjugated polymers into silica through the Wittig reaction showcases the potential of using brominated intermediates for creating composite materials with enhanced properties (Kubo, Takimoto, Minami, Uno, Itoh, & Shoyama, 2005).

Environmental Applications

Brominated aromatic compounds also find applications in environmental science, particularly in the detection and removal of heavy metals from water sources. Fathi and Yaftian (2009) demonstrated the use of a brominated Schiff base as a modifier for silica disks in the preconcentration and determination of copper ions, showcasing the environmental applications of brominated compounds (Fathi & Yaftian, 2009).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes (P305 + P351 + P338) .

Biochemische Analyse

Biochemical Properties

It is known that the compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

5-bromo-2-ethoxypyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-2-12-8-6(5-11)3-7(9)4-10-8/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFFRHAMYDGMIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.